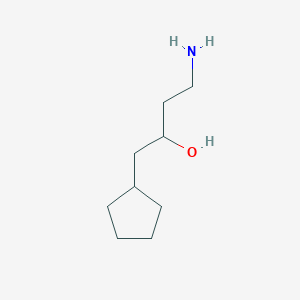

4-Amino-1-cyclopentylbutan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

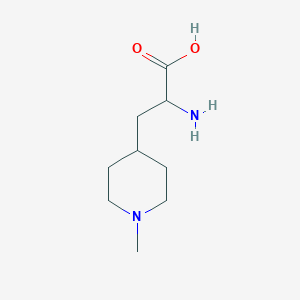

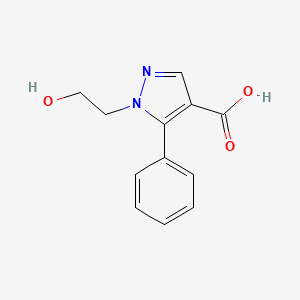

4-Amino-1-cyclopentylbutan-2-ol, or 4-Aminocyclopentylbutanol (ACPB), is an amino-alcohol compound that has been studied extensively over the past few decades due to its potential applications in biochemistry and pharmacology. It is a cyclic derivative of butanol and has a molecular weight of 180.23 g/mol. ACPB is a chiral molecule with two enantiomers, (R)-ACPB and (S)-ACPB, which have different pharmacological properties. ACPB has been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Antihistamine Activity

4-Amino-1-cyclopentylbutan-2-ol, as part of the 4-amino-1, 2-diarylbutan-2-ol class, has been studied for its role in antihistamine activity. A study by Casy and Ison (1970) focused on the stereochemical influences on antihistamine activity, finding that certain derivatives exhibit potent properties against histamine-induced contractions in guinea-pig ileum. This indicates the compound's potential utility in designing histamine antagonists (Casy & Ison, 1970).

Synthetic Pathways in Pharmacology

Schmidt et al. (2004) explored the regioselective hydroaminomethylation of 1,1-diaryl-allyl-alcohols to create pharmacologically active derivatives, including 4-amino-1,1-diarylbutan-1-ols. This process is significant for the synthesis of compounds like Fluspirilene and Difenidol, demonstrating the relevance of 4-Amino-1-cyclopentylbutan-2-ol in medicinal chemistry (Schmidt, Marchetti, & Eilbracht, 2004).

Enzymatic and Microbial Applications

In a 2007 study, Donnelly and Murphy explored the bacterial defluorination of 4-fluoroglutamic acid, a related compound. This research underscores the potential of using 4-Amino-1-cyclopentylbutan-2-ol in the study of enzyme inhibitors and the production of pharmacologically active peptides (Donnelly & Murphy, 2007).

Antiprotozoal Activity

Seebacher et al. (2006) synthesized several 4-aminobicyclo[2.2.2]octan-2-ones and -ols, including compounds structurally related to 4-Amino-1-cyclopentylbutan-2-ol. They investigated these compounds for activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, suggesting potential antiprotozoal applications (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).

Antihypertensive Activity

Cassidy et al. (1992) studied the antihypertensive activity of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, a class of compounds related to 4-Amino-1-cyclopentylbutan-2-ol. They found that some derivatives in this series exhibit significant antihypertensive effects, suggesting a potential application in the treatment of hypertension (Cassidy, Evans, Hadley, Haladij, Leach, & Stemp, 1992).

Biochemical and Molecular Studies

Hellmold et al. (1993) conducted a study involving cytochrome P450 forms in the lung, which are involved in the metabolic activation of food-derived heterocyclic amines. This study, though not directly involving 4-Amino-1-cyclopentylbutan-2-ol, highlights the broader context of amino acid derivatives in biochemical and molecular research (Hellmold, Overvik, Strömstedt, & Gustafsson, 1993).

properties

IUPAC Name |

4-amino-1-cyclopentylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c10-6-5-9(11)7-8-3-1-2-4-8/h8-9,11H,1-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKIQUWYBALMRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283804 |

Source

|

| Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-cyclopentylbutan-2-ol | |

CAS RN |

1447967-16-9 |

Source

|

| Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447967-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneethanol, α-(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)